molecular formula C12H12N2O4 B1354008 (S)-3-N-Cbz-amino-succinimide CAS No. 60846-91-5

(S)-3-N-Cbz-amino-succinimide

Cat. No. B1354008
CAS RN: 60846-91-5
M. Wt: 248.23 g/mol
InChI Key: QRQMHYISDDHZBY-VIFPVBQESA-N
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Description

(S)-3-N-Cbz-amino-succinimide, also known as Cbz-AS or Cbz-ASI, is an amino acid derivative that has been used as a synthetic intermediate in organic synthesis. It is a white, crystalline solid with a melting point of 110-112°C and a boiling point of 173-175°C. Cbz-AS is a chiral compound, meaning that it is composed of two non-identical molecules that are mirror images of each other. It has a high solubility in polar solvents such as water, methanol, and ethanol, and is insoluble in non-polar solvents such as hexane and benzene.

Scientific Research Applications

“(S)-3-N-Cbz-amino-succinimide” is a biochemical used in proteomics research . It has been identified as an anticonvulsant . It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice . The ED50s (the dose that is effective in 50% of the population) are 78.1 and 103 mg/kg, respectively .

The specific scientific field of application for this compound is Neuroscience, particularly in the study of Seizure Disorders .

The compound’s formal name is [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester . It has a molecular formula of C12H12N2O4 and a formula weight of 248.2 . It is a crystalline solid and has solubility in DMF, DMSO, and Ethanol .

The compound’s formal name is [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester . It has a molecular formula of C12H12N2O4 and a formula weight of 248.2 . It is a crystalline solid and has solubility in DMF, DMSO, and Ethanol .

properties

IUPAC Name

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435375
Record name (S)-3-N-Cbz-amino-succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

CAS RN

60846-91-5
Record name (S)-3-N-Cbz-amino-succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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